molecular formula C20H13ClN2O2 B15167730 2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid CAS No. 516481-36-0

2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid

Cat. No.: B15167730
CAS No.: 516481-36-0
M. Wt: 348.8 g/mol
InChI Key: LEXFBVDJGJMLED-UHFFFAOYSA-N
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Description

2-(4’-Chlorobiphenyl-4-yl)-1H-benzimidazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the chlorobiphenyl group adds to its chemical uniqueness and potential utility in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4’-chlorobiphenyl-4-yl)-1H-benzimidazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 4-chlorobiphenyl-4-carboxylic acid with o-phenylenediamine under acidic conditions to form the benzimidazole core. This is followed by carboxylation at the 5-position using carbon dioxide under high pressure and temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to obtain the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorobiphenyl group, potentially converting the chlorine atom to a hydrogen atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobiphenyl moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Substituted biphenyl derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4’-Chlorobiphenyl-4-yl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4’-chlorobiphenyl-4-yl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The chlorobiphenyl group can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking .

Comparison with Similar Compounds

Uniqueness: 2-(4’-Chlorobiphenyl-4-yl)-1H-benzimidazole-5-carboxylic acid stands out due to its unique combination of the benzimidazole core and the chlorobiphenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

516481-36-0

Molecular Formula

C20H13ClN2O2

Molecular Weight

348.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)phenyl]-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C20H13ClN2O2/c21-16-8-5-13(6-9-16)12-1-3-14(4-2-12)19-22-17-10-7-15(20(24)25)11-18(17)23-19/h1-11H,(H,22,23)(H,24,25)

InChI Key

LEXFBVDJGJMLED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=NC4=C(N3)C=C(C=C4)C(=O)O

Origin of Product

United States

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